(3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone
Description
Properties
IUPAC Name |
[3-(difluoromethyl)pyrrolidin-1-yl]-piperidin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F2N2O/c12-10(13)9-3-6-15(7-9)11(16)8-1-4-14-5-2-8/h8-10,14H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUZGEBMMGDRKKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)N2CCC(C2)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. The unique structural features of this compound, particularly the difluoromethyl group and the presence of both pyrrolidine and piperidine rings, suggest various mechanisms of action and therapeutic applications.
Chemical Structure and Properties
The compound's IUPAC name is [3-(difluoromethyl)pyrrolidin-1-yl]-piperidin-4-ylmethanone, with the molecular formula C11H18F2N2O. The difluoromethyl group is known to enhance binding affinity and metabolic stability, making it a valuable modification in drug design.
The biological activity of (3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl substituent can improve the compound's pharmacokinetic properties, influencing its efficacy in various biological contexts.
Biological Activity Overview
Research indicates that this compound may exhibit several biological activities:
1. Enzyme Inhibition
- It has been studied for its potential as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β), which is implicated in various diseases, including cancer and neurodegenerative disorders. The introduction of the difluoromethyl group has been shown to enhance inhibitory potency compared to non-fluorinated analogs .
2. Antidepressant Effects
- Some studies suggest that derivatives of this compound may possess antidepressant-like effects, potentially through modulation of neurotransmitter systems .
3. Anticancer Activity
- Preliminary data indicate that (3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone may have anticancer properties, possibly through apoptosis induction in cancer cell lines .
Table 1: Summary of Biological Activities
Case Study: GSK-3β Inhibition
In a study focusing on GSK-3β inhibitors, (3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone was synthesized and evaluated for its inhibitory potency. The results demonstrated a significant reduction in enzyme activity, supporting its potential use in treating conditions like Alzheimer's disease .
Case Study: Neuroprotective Properties
Another investigation explored the neuroprotective effects of this compound in models of oxidative stress. The findings indicated that it could mitigate neuronal damage, suggesting a therapeutic role in neurodegenerative diseases .
Scientific Research Applications
Pharmacological Potential
Research indicates that (3-(difluoromethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone exhibits promising pharmacological properties, particularly as a modulator of chemokine receptors. These receptors play crucial roles in immune response and inflammation, making this compound a candidate for treating inflammatory diseases and conditions involving immune dysregulation .
Synthesis and Structure-Activity Relationship (SAR) Studies
The synthesis of this compound has been explored in various studies, focusing on modifying its structure to enhance potency and selectivity. For example, modifications in the piperidine ring have been shown to influence receptor affinity and efficacy, providing insights into the design of more effective therapeutics .
Case Studies in Drug Development
Several case studies highlight the application of this compound in drug discovery:
- Chemokine Receptor Modulation : A study demonstrated that derivatives of (3-(difluoromethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone effectively modulate chemokine receptors, leading to reduced inflammation in animal models. This suggests potential for developing anti-inflammatory drugs .
- Anticancer Activity : Another investigation reported that certain analogs exhibited cytotoxic effects against cancer cell lines, indicating that this compound could be further explored for anticancer therapies .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural differences and similarities between (3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone and related compounds:
Key Observations :
- Fluorine Substitution: The difluoromethyl group in the target compound may enhance metabolic stability compared to non-fluorinated analogs like (2-(3-Methylpyridin-4-yl)pyrrolidin-1-yl)(phenyl)methanone .
- Commercial Accessibility: Unlike the discontinued target compound, analogs like (2-(3-Methylpyridin-4-yl)pyrrolidin-1-yl)(phenyl)methanone remain commercially available, favoring practical applications .
Physicochemical Properties
- Molecular Weight: The target compound (232.27 g/mol) is lighter than fluorinated analogs like the JAK-STAT-related methanone (428.53 g/mol), which may influence membrane permeability .
Preparation Methods
Preparation of 3-(Difluoromethyl)pyrrolidine Intermediate
- The difluoromethyl group is introduced typically via nucleophilic substitution or addition reactions using difluoromethylating agents.
- The pyrrolidine ring is constructed or functionalized to bear the difluoromethyl substituent at the 3-position.
- This intermediate is isolated and purified, often by column chromatography.
Preparation of Piperidin-4-yl Intermediate
- The piperidine ring is synthesized or obtained commercially, functionalized at the 4-position to allow further coupling.
- Functional groups such as amines or halides at the 4-position facilitate subsequent acylation.
Coupling via Methanone Linkage
- Acylation reaction is performed using chloroacetyl chloride or similar acyl chlorides to link the pyrrolidine and piperidine moieties through a carbonyl group.
- Potassium carbonate or other bases catalyze the reaction by deprotonating amines and facilitating nucleophilic attack on the acyl chloride.
- The reaction is carried out under inert atmosphere and controlled temperature to optimize yield and minimize side products.
- The crude product is purified by chromatography and characterized by spectroscopic methods.
Reaction Conditions and Purification
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Difluoromethylation | Difluoromethylating agents, base | Controlled temperature, inert atmosphere |
| Piperidine functionalization | Amination or halogenation reagents | Purification by chromatography |
| Acylation coupling | Chloroacetyl chloride, potassium carbonate | Inert atmosphere, temperature control |
| Purification | TLC, HPLC, column chromatography | Ensures high purity |
Analytical and Monitoring Techniques
- Thin-Layer Chromatography (TLC): Used to monitor reaction progress and check purity during synthesis.
- High-Performance Liquid Chromatography (HPLC): Employed for purification and quantitative analysis of the final product.
- Spectroscopic Characterization: NMR, IR, and mass spectrometry confirm the structure and purity of the compound.
Stability and Solubility Considerations
- The compound is generally stable under standard laboratory conditions but may decompose under extreme pH or temperature.
- It shows good solubility in polar solvents such as dimethyl sulfoxide (DMSO) and methanol, which facilitates its handling in synthesis and biological assays.
This synthetic approach is consistent with methods for related heterocyclic compounds bearing difluoromethyl groups and piperidinyl substituents, which are often explored for pharmaceutical applications. The use of base-catalyzed acylation and controlled reaction environments ensures the successful preparation of (3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone with high purity and yield.
Summary Table: Key Preparation Steps and Conditions
| Preparation Step | Key Reagents/Conditions | Purpose/Outcome |
|---|---|---|
| Difluoromethylation of pyrrolidine | Difluoromethylating agent, base, inert atmosphere | Introduce difluoromethyl group at C-3 |
| Piperidine functionalization | Amination/halogenation reagents | Prepare piperidin-4-yl intermediate |
| Acylation coupling | Chloroacetyl chloride, potassium carbonate, inert atmosphere | Form methanone linkage between rings |
| Purification | TLC, HPLC, column chromatography | Obtain pure final compound |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
